

An In-depth Technical Guide on the Physical and Chemical Characteristics of Aminoindanones

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Compound of Interest

Compound Name: 3-Amino-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoindanones are a class of bicyclic compounds featuring an indanone core functionalized with an amino group. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminoindanone derivatives have shown promise as therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and notable effects on the central nervous system.[1] Their structural similarity to neurotransmitters has made them particularly interesting for the development of drugs targeting neurological disorders. Notably, certain aminoindanone derivatives have been investigated as potent cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of aminoindanones, their synthesis, and their biological significance, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Physical and Chemical Characteristics

The physical and chemical properties of aminoindanones are crucial for their handling, formulation, and biological activity. These properties can vary significantly depending on the position of the amino group and the presence of other substituents on the indanone ring.

General Properties

Aminoindanones are typically crystalline solids at room temperature.^{[4][5]} Their solubility is a key consideration for both synthesis and biological testing. Generally, they are sparingly soluble in water but exhibit good solubility in organic solvents.^{[6][7]} The amino group imparts basicity to the molecule, allowing for the formation of salts (e.g., hydrochlorides), which often have improved water solubility. The pKa of the amino group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of aminoindanones.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR are invaluable for determining the precise structure of aminoindanone derivatives. The chemical shifts of the protons and carbons are influenced by their local electronic environment, providing key information about the substitution pattern on the aromatic and cyclopentanone rings.^{[8][9]}
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic functional groups present in aminoindanones. Key vibrational bands include those for the N-H stretch of the amino group, the C=O stretch of the ketone, and C-H and C=C stretches of the aromatic ring.^{[10][11]}
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of aminoindanones, which aids in confirming their identity. The fragmentation patterns can reveal structural details about the molecule.^{[12][13][14]}

Tabulated Physical and Chemical Data

The following tables summarize key quantitative data for representative aminoindanones.

Table 1: Physical Properties of Selected Aminoindanones

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa
1-Aminoindan	34698-41-4	C ₉ H ₁₁ N	133.19	15	96-97 (at 8 mmHg)	9.21
2-Amino-1-indanone	6941-16-8	C ₉ H ₉ NO	147.18	Not available	Not available	Not available
6-Amino-1-indanone	703-44-6	C ₉ H ₉ NO	147.18	167-171	330.3 (at 760 mmHg)	Not available

Data sourced from various chemical suppliers and databases.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 2: Spectroscopic Data for 1-Indanone Oxime (a precursor to 1-Aminoindan)

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	IR (neat, cm ⁻¹)
8.79 (br s, 1H), 7.67 (d, J = 7.7 Hz, 1H), 7.36-7.22 (m, 3H), 3.08-3.05 (m, 2H), 3.00-2.96 (m, 2H)	164.26, 148.63, 136.16, 130.63, 127.22, 125.83, 121.76, 28.73, 26.13	3178, 3063, 2850, 1655, 1480, 1456, 1432, 1410, 1334, 1070, 987, 957, 833, 819, 775, 753

Data for (E)-1-indanone oxime.[\[18\]](#)

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and biological evaluation of aminoindanones.

Synthesis of 2-Aminoindan from 2-Indanone

This protocol describes a two-step synthesis of 2-aminoindan starting from 2-indanone, proceeding through an oxime intermediate.

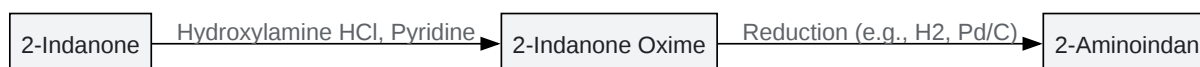
Step 1: Synthesis of 2-Indanone Oxime[18]

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer, combine 2-indanone (1 equivalent), hydroxylamine hydrochloride (1.05 equivalents), and pyridine as the solvent.
- **Reaction:** Heat the mixture at 50 °C and stir for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
- **Extraction:** To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-indanone oxime.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 2-Indanone Oxime to 2-Aminoindan[19]

- **Reaction Setup:** In a suitable reaction vessel, dissolve the 2-indanone oxime in a solvent such as ethanol or acetic acid.
- **Reduction:** Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium in ethanol can be used.
- **Reaction Conditions:** Stir the reaction mixture at room temperature (or with gentle heating, depending on the chosen reducing agent) until the reaction is complete, as monitored by TLC.
- **Work-up:**
 - For catalytic hydrogenation, filter the reaction mixture to remove the catalyst.

- For chemical reduction, carefully quench any remaining reducing agent and then perform an acid-base extraction to isolate the amine.
- Purification: The crude 2-aminoindanone can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.



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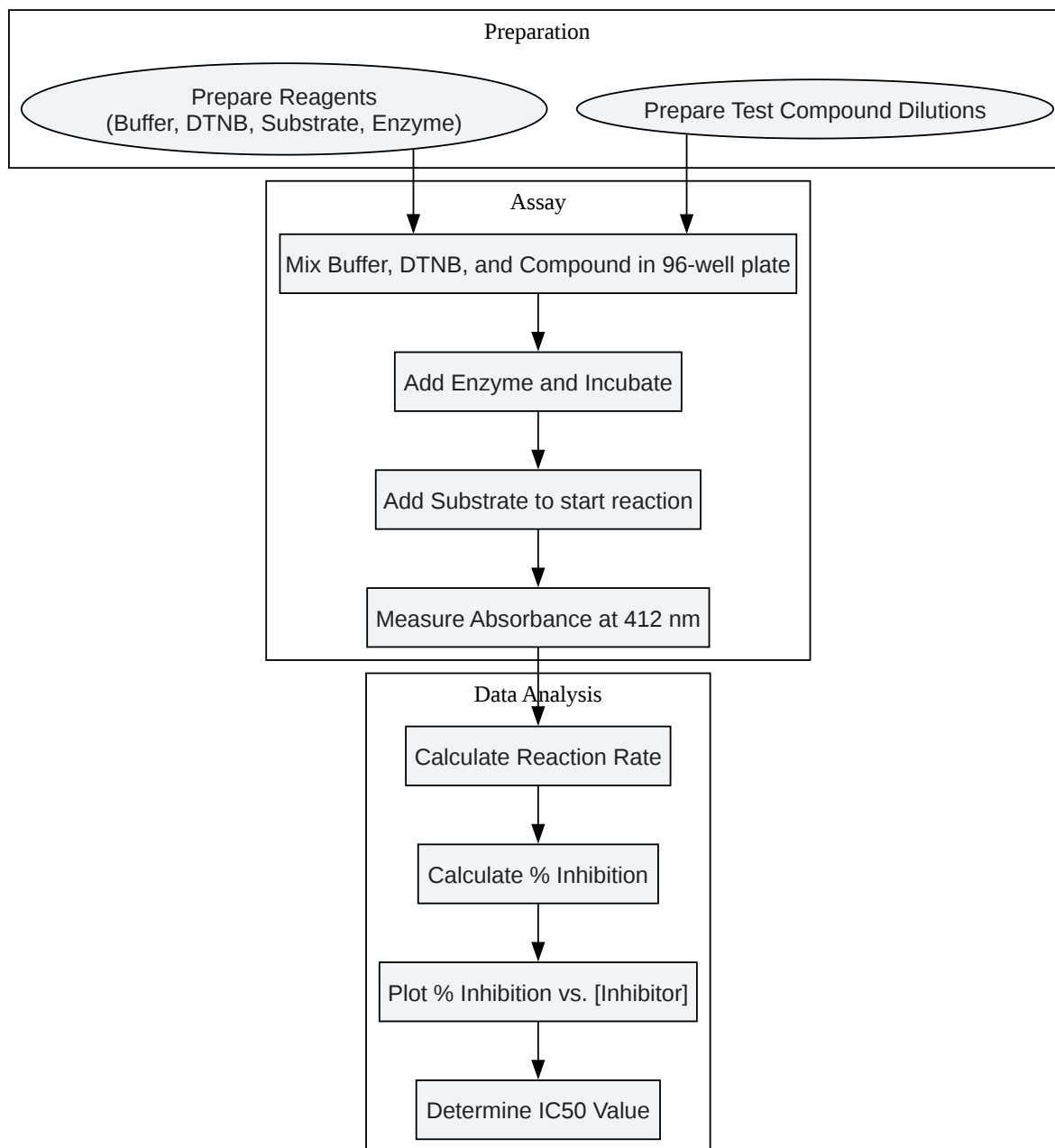
Synthesis of 2-Aminoindanone from 2-Indanone.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is commonly used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Reagent Preparation:
 - Phosphate buffer (e.g., 0.1 M, pH 8.0).
 - DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution in phosphate buffer.
 - Substrate solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) in phosphate buffer.
 - Enzyme solution: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) diluted in phosphate buffer.
 - Test compound (aminoindanone derivative) solution in a suitable solvent (e.g., DMSO), with further dilutions in phosphate buffer.
- Assay Procedure:
 - In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

- Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the test compound.
 - Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



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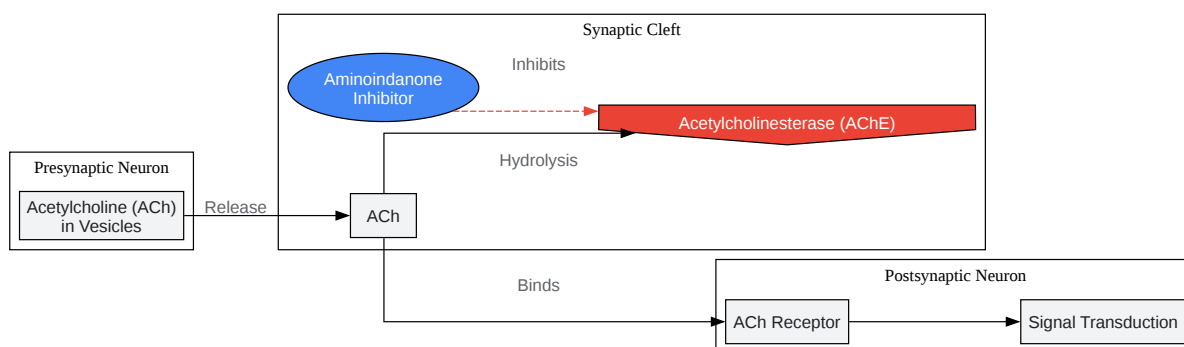
Workflow for Cholinesterase Inhibition Assay.

Signaling Pathways in Alzheimer's Disease

Aminoindanones, particularly as cholinesterase inhibitors, are relevant to the treatment of Alzheimer's disease (AD). Understanding the key signaling pathways in AD provides context for their mechanism of action.

Cholinergic Signaling Pathway

In a healthy brain, acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. It is released from a presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, transmitting the nerve impulse. Acetylcholinesterase (AChE) then breaks down ACh to terminate the signal. In Alzheimer's disease, there is a depletion of ACh, leading to impaired cognitive function. Cholinesterase inhibitors, including some aminoindanone derivatives, block the action of AChE, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.^{[20][21]}

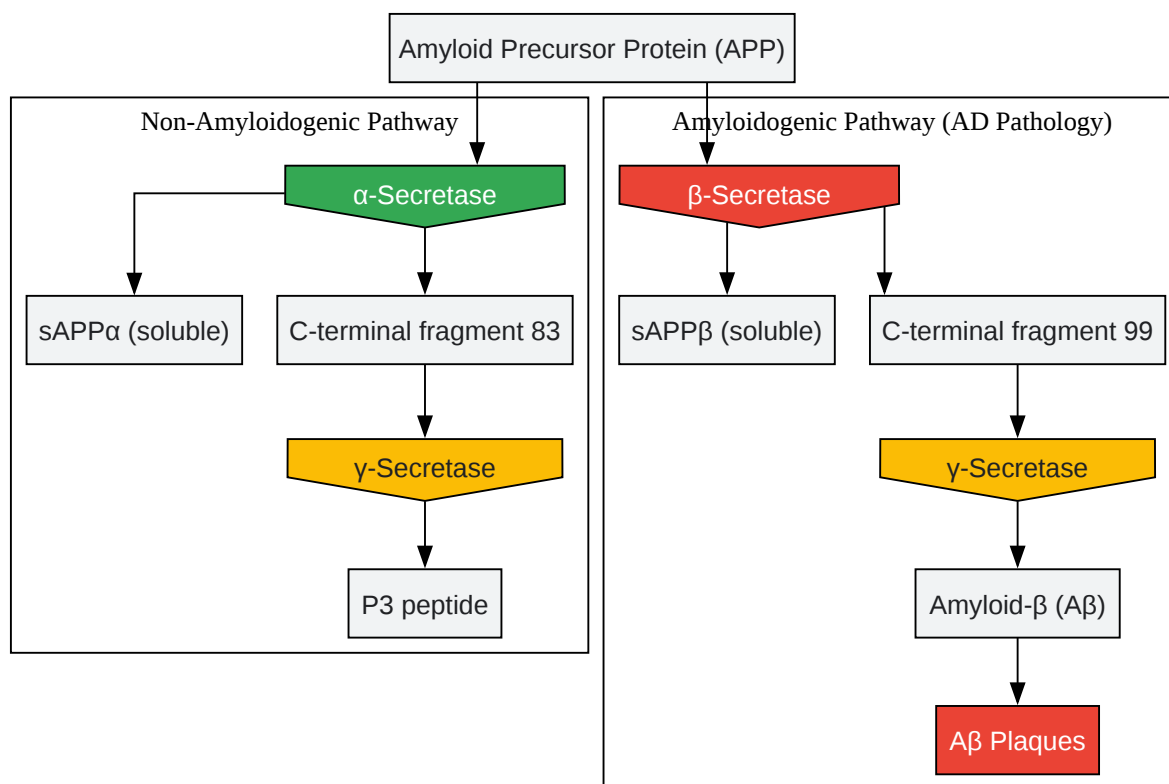


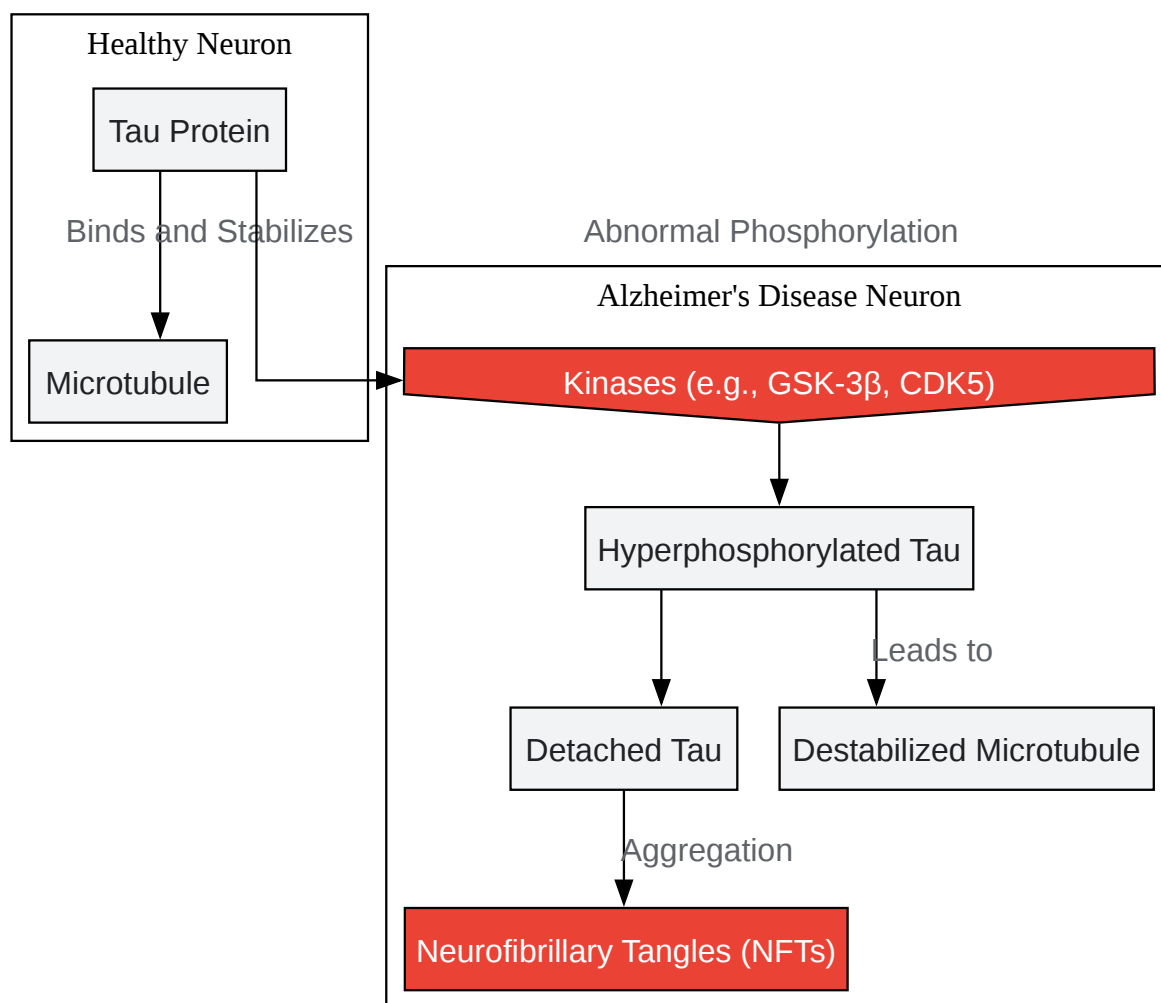
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Cholinergic Synapse and the Action of Aminoindanone Inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta ($A\beta$) plaques. These plaques originate from the sequential cleavage of the amyloid precursor protein (APP) by β -secretase and γ -secretase. This "amyloidogenic" pathway releases $A\beta$ peptides, which can aggregate and form toxic plaques. An alternative, "non-amyloidogenic" pathway involves the cleavage of APP by α -secretase, which precludes the formation of $A\beta$.^{[2][22][23][24]} While aminoindanones are not primarily known to directly target this pathway, the interplay between cholinergic signaling and APP processing is an area of active research.





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